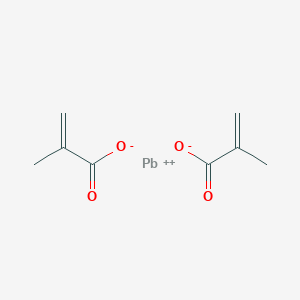
Méthacrylate de plomb(II)
Vue d'ensemble
Description
Lead(II) methacrylate, also known as lead dimethacrylate or lead bis-methacrylate, is a chemical compound composed of lead and methacrylic acid. It is an organometallic compound that has been used in various scientific and industrial applications due to its unique properties. Lead(II) methacrylate has been used in the synthesis of polymers, in the production of optical materials, and as a catalyst. It has also been used in the production of paints and coatings, as well as in the production of lubricants and other industrial products.
Applications De Recherche Scientifique
Cinétique d'auto-polymérisation et de co-polymérisation
Le méthacrylate de plomb(II) a été étudié pour sa cinétique d'auto-polymérisation et de co-polymérisation . Il a été produit par la réaction de double décomposition de l'oxyde de plomb et de l'acide méthacrylique . L'étude a également exploré les rapports de réactivité monomère du méthacrylate de plomb(II) et du méthacrylate de méthyle .
2. Production de plexiglas avec propriété de protection contre les neutrons et les rayons X En utilisant une méthode de polymérisation ternaire de moulage en masse avec du méthacrylate de méthyle, du méthacrylate de plomb(II) et du méthacrylate de gadolinium comme monomères, un type de plexiglas a été préparé qui a une propriété de protection contre les neutrons et les rayons X .
Synthèse des polymères
Le méthacrylate de plomb(II) a été utilisé dans la synthèse des polymères. C'est un composé organométallique qui possède des propriétés uniques, ce qui le rend utile dans diverses applications scientifiques et industrielles.
Production de matériaux optiques
Le méthacrylate de plomb(II) a été utilisé dans la production de matériaux optiques. Ces matériaux ont une large gamme d'applications, notamment dans les domaines de l'optique et de la photonique.
Utilisation comme catalyseur
Le méthacrylate de plomb(II) a été utilisé comme catalyseur. Les catalyseurs sont des substances qui augmentent la vitesse d'une réaction chimique en réduisant la quantité d'énergie nécessaire pour démarrer la réaction.
Adsorption des ions plomb(II)
La sorption de Pb2+ en solution par les déchets de poly(méthacrylate de méthyle) a été étudiée . Cette étude a permis de déterminer les effets de la concentration, du temps et de la température sur les propriétés d'adsorption du polymère .
Développement de biosenseurs
Le méthacrylate de plomb(II) a été utilisé dans le développement de biosenseurs à base d'acides nucléiques fonctionnels . Ces biosenseurs peuvent détecter et déterminer simultanément les ions mercure (II) et plomb (II) .
Activité antitumorale contre le cancer ovarien
La recherche a montré que les nanoparticules conjuguées à un peptide de l'hormone folliculo-stimulante et chargées de méthacrylate de plomb(II) peuvent conduire à un silencing efficace de gro-α et à une activité antitumorale contre le cancer ovarien<a aria-label="4: 8. Activité antitumorale contre le cancer ovarien" data-citationid="3dc3f6af-e4d9-bccb-6ee5-677c73021d93-46" h="ID=SERP,5015.1" href="https://www
Mécanisme D'action
Target of Action
Lead(II) methacrylate, also known as Lead(2+) methacrylate, primarily targets the process of polymerization . It is used in the formation of polymers with high metal content, which can be controlled to obtain composite materials .
Mode of Action
The compound interacts with its targets through a double decomposition reaction of lead oxide and methacrylic acid . This reaction results in the formation of lead methacrylate [Pb(MAA)2], which is then used in the self-polymerization process .
Biochemical Pathways
The key biochemical pathway involved is the self-polymerization of lead methacrylate and its co-polymerization with other monomers . The reactivity ratios of Pb(MAA)2 and methyl methacrylate (MMA) are 3.767 and 0.166 respectively .
Pharmacokinetics
In terms of pharmacokinetics, the polymerization rate (Rp) is expressed as Rp = K [M] 1.02 [I] 0.37 below the 10% conversion rate at 70 °C, where K is the polymerization rate constant . In the N,N-dimethylformamide (DMF) solution, the activation energy required for Pb(MAA)2 to initiate self-polymerization by the free radicals is 74.99 kJ·mol −1 .
Result of Action
The result of the action of Lead(II) methacrylate is the formation of a plexiglass which has neutron and X-ray protection property . As the thickness of the material increases, the X-ray and thermal neutron shielding ability of the plexiglass containing gadolinium and lead improves .
Action Environment
The action of Lead(II) methacrylate is influenced by environmental factors such as temperature and the presence of other monomers . For instance, at 70°C, the polymerization rate is optimized . Additionally, the presence of other monomers like MMA and gadolinium methacrylate (Gd(MAA)3) influences the properties of the resulting plexiglass .
Safety and Hazards
Orientations Futures
Future research directions include the development of new and creative approaches to broaden the scope of polymerization-induced self-assembly (PISA) initiations, morphologies, and applications . Another direction is the investigation into substituting EGEMA for EGDMA, which could potentially increase the clinical longevity of resin composite restorations .
Analyse Biochimique
Biochemical Properties
Lead(II) methacrylate has been found to participate in self-polymerization and co-polymerization reactions . The reactivity ratios of Lead(II) methacrylate and methyl methacrylate (MMA) are 3.767 and 0.166 respectively . The polymerization rate is expressed as Rp = K [ M] 1.02 [ I] 0.37 below the 10% conversion rate at 70 °C .
Molecular Mechanism
The molecular mechanism of Lead(II) methacrylate involves self-polymerization and co-polymerization reactions . In the N, N -dimethylformamide (DMF) solution, the activation energy required for Lead(II) methacrylate to initiate self-polymerization by the free radicals is 74.99 kJ·mol −1 .
Propriétés
IUPAC Name |
lead(2+);2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H6O2.Pb/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAGCKGOSVNLMF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061445 | |
| Record name | Lead bis(methylacrylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1068-61-7, 52609-46-8, 90552-19-5 | |
| Record name | Lead(II) methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052609468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, lead salt, basic | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090552195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, lead(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead bis(methylacrylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead(2+) methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Propenoic acid, 2-methyl-, lead salt, basic | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lead methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



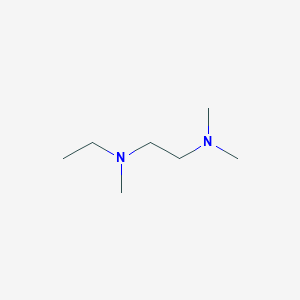

![Benzo[G]chrysene](/img/structure/B86070.png)


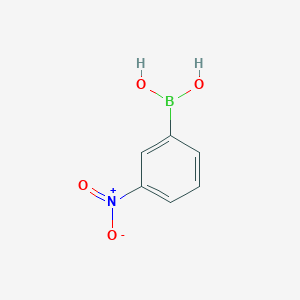
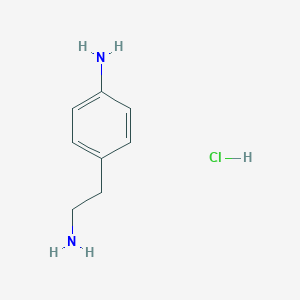
![5-[3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate](/img/structure/B86079.png)

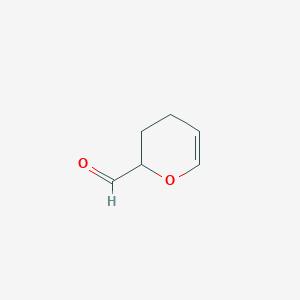


![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)
